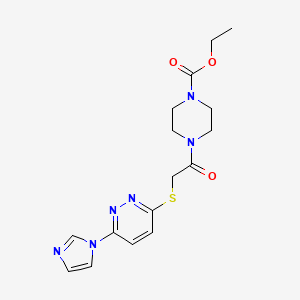

ethyl 4-(2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

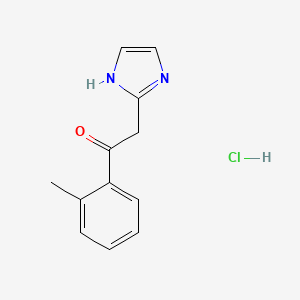

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .科学的研究の応用

Microwave-assisted Synthesis and Biological Activities

Researchers have developed hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate through microwave-assisted synthesis. These compounds were screened for antimicrobial, antilipase, and antiurease activities, showing moderate to good efficacy against test microorganisms. This research underscores the potential of incorporating piperazine derivatives into therapeutic agents (Başoğlu et al., 2013).

Imidazo[1,2-b]pyridazine Derivatives and Anti-inflammatory Activity

Another study reported the preparation of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids and their ethyl esters through the reaction of 3-aminopyridazines with ethyl bromopyruvate or 4-bromoacetoacetate. These compounds were evaluated for their anti-inflammatory activity, highlighting the therapeutic potential of imidazo[1,2-b]pyridazine derivatives (Abignente et al., 1977).

Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) were reported, based on the structure of IMB-1402 discovered in a lab. Some of these compounds exhibited considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains, providing a new direction for further structure-activity relationship (SAR) studies (Lv et al., 2017).

Synthesis and Biological Evaluation of Piperazine Derivatives

A simple synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved, with some compounds showing excellent antibacterial and antifungal activities. This research emphasizes the importance of developing new antimicrobial agents to combat resistant strains (Rajkumar et al., 2014).

作用機序

Target of Action

Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets can vary depending on the exact structure of the compound.

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the biological activity they exhibit. For example, some imidazole derivatives may inhibit certain enzymes, while others may interact with cell receptors .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The specific biochemical pathways affected by a particular imidazole derivative would depend on its structure and target.

Pharmacokinetics

Imidazole is highly soluble in water and other polar solvents, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of an imidazole derivative’s action would depend on its specific target and mode of action. For example, an imidazole derivative that inhibits a particular enzyme might result in decreased activity of that enzyme, leading to changes in the cellular processes that the enzyme is involved in .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .

将来の方向性

In the future, the development of drugs targeting IDH1 mutants has been widely studied, and inhibitors with several different structure types have been reported . Therefore, IDH1-R132H is a potentially attractive anti-tumor target, and screening of appropriate inhibitors becomes a hot spot in the development of new anti-tumor drugs .

特性

IUPAC Name |

ethyl 4-[2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-9-7-20(8-10-21)15(23)11-26-14-4-3-13(18-19-14)22-6-5-17-12-22/h3-6,12H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXHSMKLRAMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)

![4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid](/img/structure/B2535121.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)

![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)

![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)

![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)